2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide
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Overview
Description
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide is a complex organic compound that belongs to the class of triazinoindoles and thiadiazines. This compound is characterized by its unique structure, which includes a brominated triazinoindole moiety and a thiadiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide typically involves multiple steps. The initial step often includes the bromination of the triazinoindole precursor, followed by the introduction of the sulfanyl group. The thiadiazine ring is then synthesized and coupled with the brominated triazinoindole derivative under specific reaction conditions. The final step involves the acetamide formation through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the triazinoindole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indole-3-thione
- 5-Methyl-[1,2,4]triazino[5,6-B]indole-3-thiol
- 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione
Uniqueness
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide is unique due to its combined triazinoindole and thiadiazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18BrN7OS2 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide |
InChI |
InChI=1S/C22H18BrN7OS2/c1-12-3-5-13(6-4-12)16-10-32-21(28-26-16)24-18(31)11-33-22-25-20-19(27-29-22)15-9-14(23)7-8-17(15)30(20)2/h3-9H,10-11H2,1-2H3,(H,24,28,31) |
InChI Key |
VYFYKDHYUWPYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NC4=C(C5=C(N4C)C=CC(=C5)Br)N=N3 |
Origin of Product |
United States |
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